5-(4-aminobutoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride
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Overview
Description
5-(4-aminobutoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-aminobutoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride typically involves multiple steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via a nucleophilic substitution reaction.
Attachment of the Aminobutoxy Side Chain: The aminobutoxy side chain can be attached through an etherification reaction.
Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl or isoindole moieties.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aminobutoxy side chain can participate in substitution reactions, potentially modifying the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: Researchers may investigate the compound’s biological activity, including its potential as an enzyme inhibitor or receptor ligand.
Medicine
Pharmaceutical Development: The compound may be explored for its therapeutic potential, particularly in the treatment of diseases where its unique structure could offer advantages.
Industry
Material Science: The compound’s properties may be leveraged in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 5-(4-aminobutoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-aminobutoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
- 5-(4-aminobutoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione acetate
Uniqueness
The hydrochloride form of the compound may offer improved solubility and stability compared to its non-salt counterparts, making it more suitable for certain applications.
Properties
Molecular Formula |
C17H20ClN3O5 |
---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
5-(4-aminobutoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C17H19N3O5.ClH/c18-7-1-2-8-25-10-3-4-11-12(9-10)17(24)20(16(11)23)13-5-6-14(21)19-15(13)22;/h3-4,9,13H,1-2,5-8,18H2,(H,19,21,22);1H |
InChI Key |
UXTCSUBMRQWFPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCN.Cl |
Origin of Product |
United States |
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